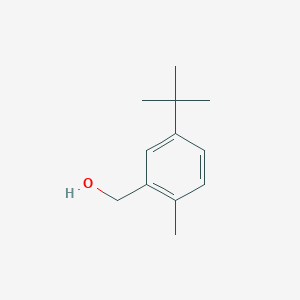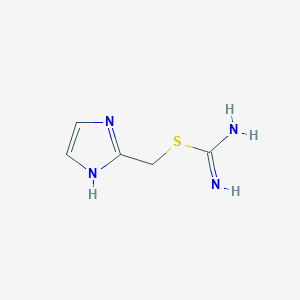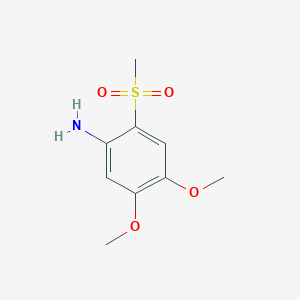
4,5-Dimethoxy-2-(methylsulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethoxy-2-(methylsulfonyl)aniline is a chemical compound with the following structure:
C9H13NO2S
It features two methoxy (–OCH₃) groups and a methylsulfonyl (–SO₂CH₃) group attached to an aniline ring. Anilines are aromatic compounds containing an amino group (–NH₂) directly bonded to a benzene ring. This compound exhibits interesting properties due to its functional groups.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of 4,5-dimethoxy-2-(methylsulfonyl)aniline. One common method involves the Suzuki–Miyaura coupling reaction, which forms carbon–carbon bonds. In this process, an arylboronic acid or boronate ester reacts with an aryl halide (such as bromide or chloride) in the presence of a palladium catalyst. The methylsulfonyl group can be introduced during this coupling step .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of boron reagents, and catalyst selection play crucial roles in achieving high yields.
化学反应分析
4,5-Dimethoxy-2-(methylsulfonyl)aniline can undergo various reactions:
Oxidation: The methoxy groups can be oxidized to hydroxy groups (–OH) under appropriate conditions.
Reduction: Reduction of the sulfonyl group (–SO₂CH₃) can yield the corresponding sulfide (–SCH₃).
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents: Boron reagents (e.g., arylboronic acids), halogens (e.g., bromine), and reducing agents (e.g., sodium borohydride).
Major Products: The specific products depend on reaction conditions and substituents present.
科学研究应用
4,5-Dimethoxy-2-(methylsulfonyl)aniline finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for more complex molecules.
Materials Science: Its functional groups make it useful for designing new materials.
作用机制
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
相似化合物的比较
While 4,5-Dimethoxy-2-(methylsulfonyl)aniline is relatively unique, similar compounds include 2,4-dimethyl-5-(methylsulfonyl)aniline . These related structures share some features but differ in substituents or positions.
属性
分子式 |
C9H13NO4S |
|---|---|
分子量 |
231.27 g/mol |
IUPAC 名称 |
4,5-dimethoxy-2-methylsulfonylaniline |
InChI |
InChI=1S/C9H13NO4S/c1-13-7-4-6(10)9(15(3,11)12)5-8(7)14-2/h4-5H,10H2,1-3H3 |
InChI 键 |
RPZPWSALHIPPFA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)N)S(=O)(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


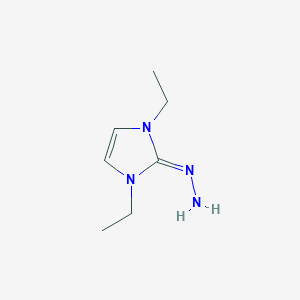
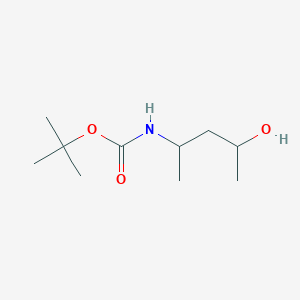
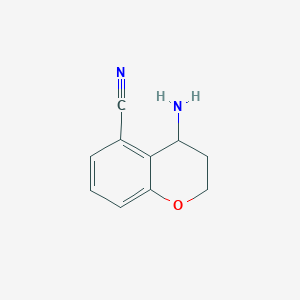


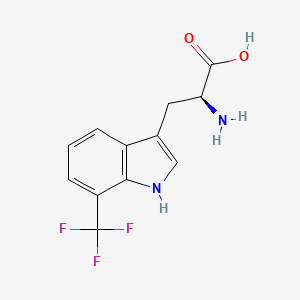
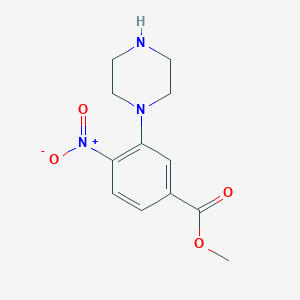


![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
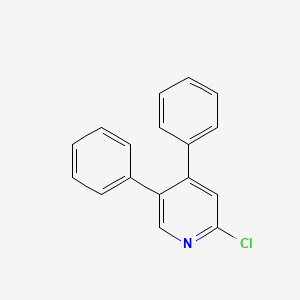
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
